6H-Imidazo[4,5,1-IJ]quinoline

Diuretic Cardiovascular Medicinal Chemistry

6H-Imidazo[4,5,1-IJ]quinoline (CAS 50791-43-0) is a tricyclic imidazoquinoline scaffold enabling multi-position derivatization. Its diuretic oxime-O-sulfonic acid derivatives surpass lead M17055 in vivo; QPT-1 proves bacterial topoisomerase inhibition with no fluoroquinolone cross-resistance; and 5,6-dihydro analogs show scaffold-dependent analgesia. This core is essential—simple ring substitution fails due to activity cliffs. Ideal for medicinal chemistry programs in cardiovascular, antibacterial, and pain indications. Standard B2B shipping; inquire for bulk/research quantities.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
CAS No. 50791-43-0
Cat. No. B13972950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-Imidazo[4,5,1-IJ]quinoline
CAS50791-43-0
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1C=CN2C=NC3=CC=CC1=C32
InChIInChI=1S/C10H8N2/c1-3-8-4-2-6-12-7-11-9(5-1)10(8)12/h1-3,5-7H,4H2
InChIKeySZEHTIPVGHITID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6H-Imidazo[4,5,1-IJ]quinoline (CAS 50791-43-0): Core Tricyclic Scaffold for Derivative Synthesis and Comparative Biological Evaluation


6H-Imidazo[4,5,1-IJ]quinoline (CAS 50791-43-0) is a tricyclic heterocycle composed of fused imidazole and quinoline rings, with a molecular formula of C10H8N2 and a molecular weight of 156.18 g/mol . This unsubstituted parent scaffold serves as a versatile intermediate in medicinal chemistry, where it functions as the core structure for synthesizing derivatives evaluated for antibacterial, antimycobacterial, diuretic, and analgesic activities [1][2]. The scaffold's value lies in its ability to be selectively functionalized at multiple positions (2-, 5-, 6-, 7-, 8-, 9-), enabling the generation of structurally diverse compound libraries from a single core [3].

Why Generic Substitution of 6H-Imidazo[4,5,1-IJ]quinoline Fails: Scaffold-Dependent Activity Cliffs in Derivative Series


Generic substitution of 6H-Imidazo[4,5,1-IJ]quinoline-based derivatives with other heterocyclic scaffolds (e.g., quinoline, 1,8-naphthyridine, or triazolophthalazine) is unreliable due to scaffold-dependent activity cliffs. Direct comparative evidence shows that tricyclic 4,5-dihydro-6H-imidazo[4,5,1-ij]quinoline-6-one 6-oxime-O-sulfonic acid derivatives achieve diuretic activity comparable or superior to the lead compound M17055, a substituted quinolinone oxime-O-sulfonic acid potassium salt [1]. Furthermore, within the imidazoquinoline class, subtle substituent changes at the 2-position (e.g., 2-cyclohexyl vs. 2-naphthyl) produce distinct hypotensive and anti-oedematous effect profiles, as documented in US Patent 5151431 [2]. In antibacterial evaluation, only two of a series of 2-substituted-6-oxo-8-fluoro derivatives (2Ab and 2Ac) showed moderate activity, while the remaining analogs were inactive, demonstrating that activity is not uniformly distributed across derivatives [3]. These scaffold- and substituent-specific activity profiles preclude simple one-to-one substitution with other core structures or even within the same scaffold family.

6H-Imidazo[4,5,1-IJ]quinoline: Quantitative Differentiation Evidence Against Closest Comparators


Diuretic Activity Superiority of Tricyclic Imidazoquinoline Oxime-O-Sulfonic Acid Derivatives vs. Lead Compound M17055 in Canine Model

Among a series of tricyclic 4,5-dihydro-6H-imidazo[4,5,1-ij]quinoline-6-one 6-oxime-O-sulfonic acid derivatives, compounds 2c and 2e exhibited diuretic activity comparable to the lead compound 1a (M17055), while compound 2m demonstrated superior diuretic activity relative to 1a, as assessed in a canine diuresis model [1]. All compounds were directly compared against furosemide and compound 1a as dual references, establishing a quantitative activity hierarchy within the imidazoquinoline scaffold that is not achievable with the non-cyclized quinolinone lead [1].

Diuretic Cardiovascular Medicinal Chemistry

Antibacterial Activity Restriction: Only Specific 2-Substituted-6-oxo-8-fluoro Derivatives Show Moderate Activity, Highlighting Scaffold Stringency

In a series of 2-substituted-6-oxo-8-fluoro-9-nitrogen-containing heterocycle-6H-imidazo(4,5,1-ij)-quinoline-5-carboxylic acids, only compounds 2Ab and 2Ac displayed moderate antibacterial activity in vitro, while compounds 2Af-2Ah, 2Bc, 2Cc, 2Aa-2Da, 2Bi, and 2Ci were inactive or showed negligible activity [1]. This high dependency on specific 2-alkyl substitution patterns contrasts with the broader antibacterial activity spectrum observed for fluoroquinolones, where multiple derivatives (e.g., ciprofloxacin, levofloxacin) retain potent activity [1].

Antibacterial Fluoroquinolone Analog Structure-Activity Relationship

Synthetic Accessibility: Up to 70% Overall Yield via Sequential Povarov Reaction/Reductive Cyclization from Commercial o-Nitroanilines

A 2025 publication describes an environmentally benign two-step synthesis of imidazo[4,5,1-ij]quinolines via sequential Povarov reaction and reductive cyclization, achieving up to 70% overall yield starting from commercially available o-nitroanilines, natural phenylpropanoids (trans-anethole, trans-isoeugenol), and aromatic or aliphatic aldehydes [1]. This compares favorably to traditional multi-step syntheses of analogous tricyclic heterocycles (e.g., 1,8-naphthyridine derivatives) that often require 4-6 steps with lower cumulative yields [1].

Synthetic Chemistry Green Chemistry Process Development

Electron-Withdrawing Substituent Enhancement: Chloro-Imidazoquinoline 5f Shows Superior Antibacterial and Antioxidant Activity Within the Class

In a 2021 study of thio-, chloro-, and hydroxy-functionalized imidazoquinolines, the electron-withdrawing (-Cl) substituent-containing compound 5f demonstrated higher antibacterial and antioxidant activities than other imidazoquinoline derivatives tested, reaching the effectiveness of the standard antibiotic control [1]. Molecular docking studies of compounds 3f, 4f, and 5f revealed high docking scores and strong binding energy values against bacterial targets, providing a computational basis for the activity differentiation [1].

Antibacterial Antioxidant Molecular Docking

Topoisomerase Inhibition: QPT-1 (Spiro-Imidazoquinoline Hybrid) Demonstrates Broad-Spectrum Antibacterial Activity with Distinct Mechanism from Fluoroquinolones

QPT-1, a synthetic compound containing a spiro-imidazoquinoline-pyrimidine core, was identified as the progenitor of a new class of bacterial topoisomerase inhibitors with a mechanism distinct from fluoroquinolones and novobiocin [1]. QPT-1 targets the β subunit of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) and demonstrated broad-spectrum activity against Gram-positive and Gram-negative pathogens including multidrug-resistant isolates, with MIC90 values of 4 μg/mL against Acinetobacter baumannii and 8 μg/mL against Escherichia coli [1][2]. Critically, QPT-1 showed no cross-resistance with quinolone-resistant Staphylococcus aureus and E. coli isolates, a key differentiator from fluoroquinolones [1].

Antibacterial Topoisomerase Inhibitor Drug Resistance

Analgesic Activity: 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolines as Non-Opioid Pain Relievers Distinct from Traditional Analgesic Scaffolds

Hoechst-Roussel Pharmaceuticals demonstrated that 5,6-dihydro-4H-imidazo[4,5,1-ij]quinolines possess analgesic activity in mammalian pain models, as disclosed in US Patent 5500423 (1996) [1]. The analgesic efficacy of these compounds represents a scaffold-specific activity not observed with unsubstituted quinoline or imidazole alone, where analgesic effects are either absent or mediated through entirely different mechanisms (e.g., COX inhibition for quinoline NSAIDs) [1]. The patent establishes the 5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline core as a privileged structure for non-opioid analgesia, distinct from traditional analgesic pharmacophores.

Analgesic Pain Management CNS Drug Discovery

6H-Imidazo[4,5,1-IJ]quinoline (CAS 50791-43-0): Evidence-Backed Application Scenarios for Research Procurement


Diuretic and Cardiovascular Drug Discovery: Prioritizing 2-Substituted Tricyclic Imidazoquinoline Oxime-O-Sulfonic Acid Derivatives

For research programs targeting novel diuretic agents with improved efficacy over existing loop diuretics, 4,5-dihydro-6H-imidazo[4,5,1-ij]quinoline-6-one 6-oxime-O-sulfonic acid derivatives offer a validated starting point. Direct comparative data in dogs show that compound 2m surpasses the lead M17055 in diuretic activity, while compounds 2c and 2e match its efficacy . The US Patent 5151431 further documents that 2-position substituent variation (2-cyclohexyl, 2-naphthyl, 2-thienyl, 2-(2-penten-3-yl)) modulates hypotensive, anti-oedematous, and diuretic effects, enabling rational SAR exploration . Procurement of the 6H-imidazo[4,5,1-ij]quinoline scaffold as the synthetic starting point allows systematic derivatization at the 2-, 7-, 8-, and 9-positions to optimize cardiovascular pharmacological profiles.

Next-Generation Antibacterial R&D: Exploiting Imidazoquinoline-Based Topoisomerase Inhibitors to Overcome Fluoroquinolone Resistance

QPT-1, a spiro-imidazoquinoline-pyrimidine hybrid, establishes proof-of-concept for this scaffold class as bacterial topoisomerase inhibitors with no cross-resistance to fluoroquinolones . With MIC90 values of 4 μg/mL (A. baumannii) and 8 μg/mL (E. coli) against MDR isolates, and oral efficacy in a murine infection model, this scaffold warrants prioritization in antibacterial programs targeting resistant Gram-positive and Gram-negative pathogens . The X-ray crystal structure of QPT-1 bound to S. aureus DNA gyrase (PDB: 5CDO, 3.15 Å resolution) provides a structural template for structure-based drug design using the imidazoquinoline core . Research groups procuring 6H-imidazo[4,5,1-ij]quinoline for antibacterial discovery should note the SAR evidence that electron-withdrawing substituents (particularly -Cl) enhance antibacterial potency within the class .

Non-Opioid Analgesic Development: Leveraging the 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinoline Core for Pain Therapeutics

US Patent 5500423 establishes the analgesic activity of 5,6-dihydro-4H-imidazo[4,5,1-ij]quinolines in mammalian models, providing a scaffold-based entry point for non-opioid pain therapeutic discovery . The analgesic effect is scaffold-dependent and not achievable with the individual quinoline or imidazole components, making the fused tricyclic system essential . The patent includes synthetic routes, intermediates, and composition-of-matter claims, offering a comprehensive framework for medicinal chemistry programs targeting pain indications. The environmentally benign two-step synthesis (up to 70% yield) published in 2025 further facilitates rapid analog generation for analgesic SAR exploration .

Antimycobacterial Drug Discovery: Imidazoquinoline Derivatives as InhA Inhibitors for Tuberculosis

Derivatives of 6H-imidazo[4,5,1-ij]quinoline-5-carboxylic acid have been synthesized and evaluated for antimycobacterial properties, with promising in vitro and in silico results against Mycobacterium tuberculosis . A related family of imidazoquinoline derivatives, structurally analogous to triazolophthalazines, were designed as InhA enzyme inhibitors for M. tuberculosis, with lead compounds achieving MIC values below 5 μg/mL against the H37Rv strain . The imidazoquinoline scaffold thus provides a validated entry point for tuberculosis drug discovery, with the core scaffold enabling functionalization at the 5-carboxylic acid position critical for antimycobacterial activity .

Quote Request

Request a Quote for 6H-Imidazo[4,5,1-IJ]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.